molecular formula C13H12FNO2S B2771717 N-(4-fluorophenyl)-3-methylbenzenesulfonamide CAS No. 10218-99-2

N-(4-fluorophenyl)-3-methylbenzenesulfonamide

Cat. No.: B2771717
CAS No.: 10218-99-2
M. Wt: 265.3
InChI Key: DIVDYEDZNBPAAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-3-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorophenyl group attached to a benzenesulfonamide structure Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Mechanism of Action

Target of Action

N-(4-fluorophenyl)-3-methylbenzenesulfonamide primarily targets the Carbonic Anhydrase 2 enzyme in humans . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

The compound interacts with its target, Carbonic Anhydrase 2, by binding to the enzyme’s active site . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-methylbenzenesulfonamide typically involves the reaction of 4-fluoroaniline with 3-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different sulfone or sulfoxide derivatives.

    Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while oxidation reactions can produce sulfone derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-3-methylbenzenesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new drugs.

    Biological Research: It is used in studies to understand the interaction of sulfonamides with biological targets such as enzymes and receptors.

    Industrial Applications: The compound is utilized in the synthesis of more complex molecules for use in pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-3-methylbenzenesulfonamide
  • N-(4-bromophenyl)-3-methylbenzenesulfonamide
  • N-(4-methylphenyl)-3-methylbenzenesulfonamide

Uniqueness

N-(4-fluorophenyl)-3-methylbenzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them more effective in biological systems compared to their non-fluorinated counterparts.

Properties

IUPAC Name

N-(4-fluorophenyl)-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2S/c1-10-3-2-4-13(9-10)18(16,17)15-12-7-5-11(14)6-8-12/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVDYEDZNBPAAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.